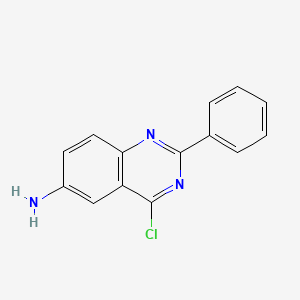
4-Chloro-2-phenylquinazolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenylquinazolin-6-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties .
Preparation Methods
The synthesis of 4-Chloro-2-phenylquinazolin-6-amine typically involves several key steps:
Aza-reaction: This method involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This technique uses microwave irradiation to accelerate the reaction process.
Metal-mediated reaction: Transition metals like palladium are used to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are employed to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to increase the reaction efficiency.
Industrial production methods often utilize these synthetic routes with optimizations to scale up the process while maintaining high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-phenylquinazolin-6-amine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Chloro-2-phenylquinazolin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylquinazolin-6-amine involves its interaction with specific molecular targets. It can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial cell growth and proliferation, making it an effective antibacterial agent .
Comparison with Similar Compounds
4-Chloro-2-phenylquinazolin-6-amine can be compared with other quinazoline derivatives such as:
Erlotinib: Used for the treatment of non-small cell lung cancer.
Gefitinib: Another anti-cancer agent used for similar indications.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
92161-74-5 |
|---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
4-chloro-2-phenylquinazolin-6-amine |
InChI |
InChI=1S/C14H10ClN3/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H,16H2 |
InChI Key |
NNUMUBGVTBUPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















